异噻唑烷-1,1-二氧化物

描述

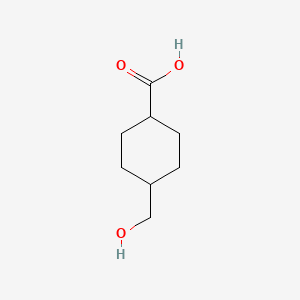

Isothiazolidine 1,1-dioxide is a chemical compound with the empirical formula C3H7NO2S . It is also known by other names such as 1,1-Dioxo-isothiazolidine . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Isothiazolidine 1,1-dioxide involves multi-component protocols for small molecular probe discovery . It has been used in the formation of various compounds such as 4-benzoyl-2-methylisothiazol-3(2H)-one through the reaction of N-methyl-4-oxo-4-phenylbutanamide and SOCl2 .Molecular Structure Analysis

The molecular structure of Isothiazolidine 1,1-dioxide consists of a five-membered heterocyclic ring . The molecule contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 sulfonamide .Chemical Reactions Analysis

Isothiazolidine 1,1-dioxide participates in various chemical reactions. For instance, it is involved in one-pot, multi-component protocols for small molecular probe discovery .Physical And Chemical Properties Analysis

Isothiazolidine 1,1-dioxide has a molecular weight of 121.16 . It is a liquid in its pure form .科学研究应用

- Researchers have synthesized libraries of triazole-containing isothiazolidine 1,1-dioxides using one-pot click/aza-Michael or click/OACC esterification protocols . These libraries serve as valuable tools for drug discovery and target identification. By exploring diverse chemical space, scientists can identify potential drug candidates or molecular probes.

- Isothiazolidine 1,1-dioxide derivatives exhibit antiarthritic properties. Specifically, gamma-sultam derivatives containing an antioxidant moiety have been prepared. Some of these compounds effectively inhibit both cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO) , making them promising candidates for managing inflammatory conditions .

- Isothiazolidine 1,1-dioxides have been investigated as dual inhibitors of these key enzymes involved in inflammation. Their ability to modulate both COX-2 (involved in prostaglandin synthesis) and 5-LO (involved in leukotriene production) makes them attractive targets for anti-inflammatory drug development .

Small Molecular Probe Discovery

Antiarthritic Agents

Dual Inhibitors of COX-2 and 5-LO

作用机制

Target of Action

Isothiazolidine 1,1-dioxide is a small molecule that primarily targets chloride channels . It is also used in the synthesis of orally bioavailable hepatitis B capsid inhibitors and in the preparation of cryptochrome inhibitors as antidiabetic agents .

Mode of Action

Isothiazolidine 1,1-dioxide interacts with its targets by binding to chloride channels, which prevents the flow of chloride ions into the cell . This action depolarizes the membrane, leading to cell death .

Biochemical Pathways

It is known that the compound disrupts the metabolic pathways involving dehydrogenase enzymes . This disruption inhibits growth and metabolism in cells .

Pharmacokinetics

The compound’s ability to inhibit the growth of cells in culture suggests that it may have good bioavailability .

Result of Action

The primary result of Isothiazolidine 1,1-dioxide’s action is the inhibition of cell growth and metabolism, leading to irreversible cell damage and loss of viability . This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes .

Action Environment

It is known that isothiazolinones, a class of compounds to which isothiazolidine 1,1-dioxide belongs, are used in various environments due to their bacteriostatic and fungiostatic activity . Despite their effectiveness, they are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .

安全和危害

属性

IUPAC Name |

1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYCWCIGCYGQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348987 | |

| Record name | isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiazolidine 1,1-dioxide | |

CAS RN |

5908-62-3 | |

| Record name | isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanesultam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes isothiazolidine 1,1-dioxide an interesting scaffold for drug discovery?

A: Isothiazolidine 1,1-dioxide, also known as γ-sultam, represents a privileged structure in medicinal chemistry. Its value stems from its ability to mimic peptide bonds and its presence in various bioactive molecules. Notably, it has shown promise as a core structure in developing anti-inflammatory drugs, particularly dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) .

Q2: How does the structure of isothiazolidine 1,1-dioxide lend itself to diverse chemical modifications?

A: Isothiazolidine 1,1-dioxide possesses several modifiable positions allowing for the introduction of diverse substituents. Researchers have successfully explored substitutions at the nitrogen, the carbon adjacent to the sulfonyl group, and the carbon at the 4-position . This versatility makes it possible to fine-tune the physicochemical properties and biological activities of the resulting compounds.

Q3: Can you provide an example of how structural modification impacted the biological activity of an isothiazolidine 1,1-dioxide derivative?

A: A striking example is the development of S-2474, an antiarthritic drug candidate. This compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, exhibited potent inhibition of both COX-2 and 5-LO enzymes, along with suppression of interleukin-1 (IL-1) production . The presence of the 2-ethyl group and the (E)-3,5-di-tert-butyl-4-hydroxybenzylidene moiety proved crucial for its potent anti-inflammatory activity.

Q4: What synthetic strategies are commonly employed to access isothiazolidine 1,1-dioxide derivatives?

A: Several synthetic approaches have been developed. One common strategy involves the reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators, leading to the formation of isothiazolidine 1,1-dioxides . Another approach involves a novel tandem SN/Michael addition sequence starting from methanesulfonanilides and EWG-substituted allyl bromides .

Q5: How can click chemistry be utilized in the synthesis of isothiazolidine 1,1-dioxide derivatives?

A: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for constructing diverse isothiazolidine 1,1-dioxide libraries. One-pot click/aza-Michael and click/OACC esterification protocols have been successfully employed to generate libraries of triazole-containing isothiazolidine 1,1-dioxides, showcasing the versatility and efficiency of this approach .

Q6: Are there any challenges associated with synthesizing isothiazolidine 1,1-dioxide derivatives?

A: Achieving high regio- and stereoselectivity can be challenging, especially when dealing with substituted derivatives. For instance, controlling the regioselectivity in the formation of N-substituted-4-substituted isothiazolidine-1,1-dioxides requires careful optimization of reaction conditions .

Q7: Has isothiazolidine 1,1-dioxide been explored for targets beyond COX-2 and 5-LO?

A: Yes, recent research has expanded the scope of isothiazolidine 1,1-dioxide as a pharmacophore. It has shown potential as a P2X7 modulator, highlighting its potential applicability in other therapeutic areas .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B3024071.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)

![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)